

The Impact of OD36 on Downstream NF-κB Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent, dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its primary impact on the NF-κB signaling pathway is mediated through the robust inhibition of RIPK2, a critical kinase in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of **OD36** on downstream NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Introduction to OD36 and the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF- κ B pathway is held in an inactive state in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of I κ B α .[3] This allows the NF- κ B heterodimer, typically p65/p50, to translocate to the nucleus and initiate the transcription of target genes.



OD36 has emerged as a powerful small molecule inhibitor of RIPK2, a serine/threonine kinase that is essential for NF-κB activation downstream of the pattern recognition receptors NOD1 and NOD2.[1] NOD1 and NOD2 are intracellular sensors that recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that is critically dependent on RIPK2. **OD36** has been shown to effectively block RIPK2 autophosphorylation and the subsequent activation of both NF-κB and MAPK signaling pathways.[3]

Quantitative Data on OD36's Inhibitory Activity

The inhibitory potency of **OD36** has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

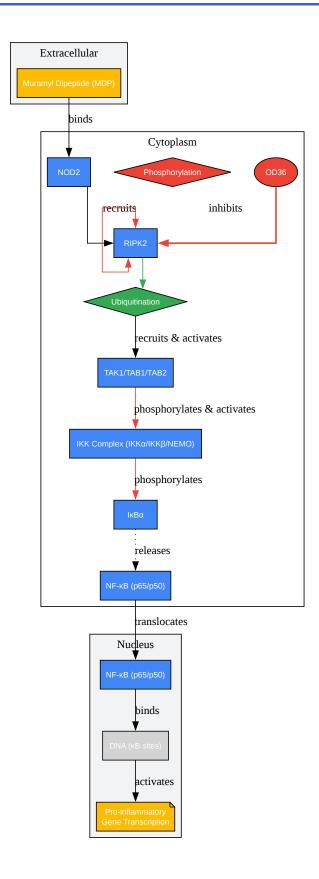
Target	Assay Type	IC50 / EC50	Reference
RIPK2	Biochemical Kinase Assay	5.3 nM	INVALID-LINK
ALK2	Biochemical Kinase Assay	47 nM	INVALID-LINK
ALK2 (R206H mutant)	Biochemical Kinase Assay	22 nM	INVALID-LINK
NF-κB Activation (cellular)	SEAP Reporter Assay	0.8 nM (Ponatinib, a potent RIPK2 inhibitor)	[4]

Note: The EC50 for **OD36** in a cellular NF-kB reporter assay is not explicitly available in the searched literature. The value for Ponatinib, another potent type II RIPK2 inhibitor, is provided as a reference for the expected potency in a cellular context.[4]

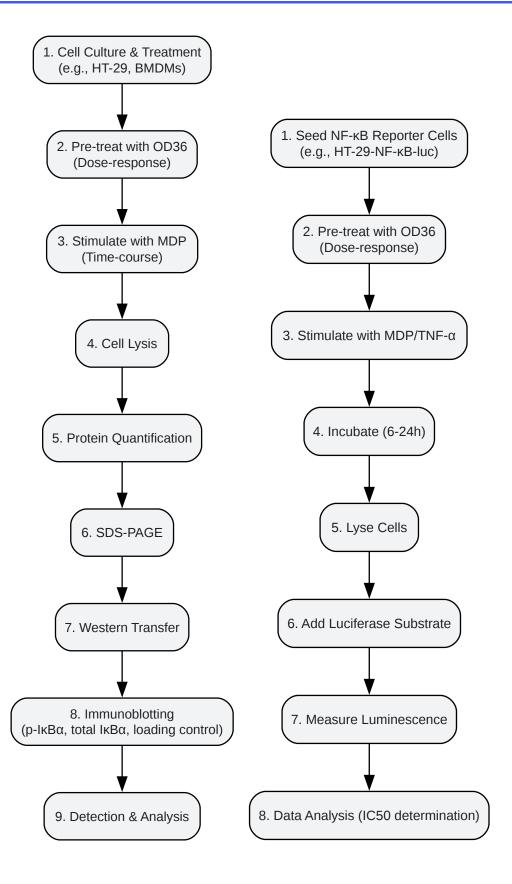
Signaling Pathway and Mechanism of Action

OD36's primary mechanism of action in the NF-κB pathway is the direct inhibition of RIPK2's kinase activity. This intervention prevents the downstream signaling events that are necessary for the activation of the IKK complex and the subsequent release of NF-κB.

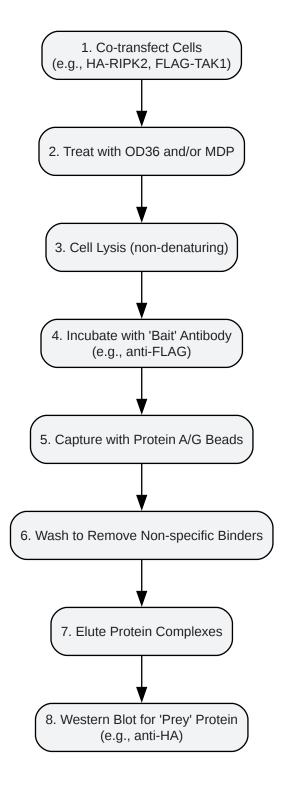












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